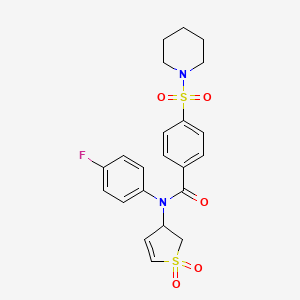

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide

描述

属性

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O5S2/c23-18-6-8-19(9-7-18)25(20-12-15-31(27,28)16-20)22(26)17-4-10-21(11-5-17)32(29,30)24-13-2-1-3-14-24/h4-12,15,20H,1-3,13-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXZGODQLHPWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C3CS(=O)(=O)C=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic molecule with potential pharmaceutical applications. Its unique structure, which includes a thiophene ring and various functional groups, suggests possible interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C18H20F2N4O4S2

- Molecular Weight : 426.5 g/mol

Structural Features

The compound features:

- A thiophene ring with a dioxido group.

- A piperidine moiety linked to a sulfonyl group.

- A fluorophenyl group , which may enhance biological activity through increased lipophilicity and potential interactions with target proteins.

Preliminary studies suggest that this compound may exhibit several biological activities:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes such as glycoside hydrolases, which are involved in carbohydrate metabolism. This inhibition could be relevant for diabetes treatment .

- Anticancer Potential : The structure suggests potential interactions with cancer cell signaling pathways, particularly those involving protein kinases and growth factor receptors .

- Antimicrobial Properties : Compounds containing thiophene rings have demonstrated antimicrobial activity, indicating that this compound may also possess similar properties.

Pharmacological Studies

Research into the pharmacological properties of this compound is still emerging. However, some findings include:

- Cell Signaling Modulation : The compound may influence pathways such as MAPK and AKT signaling, which are critical in cell proliferation and survival .

- Potential as a Tyrosine Kinase Inhibitor : Given its structural similarities to known kinase inhibitors, it may act on tyrosine kinases involved in cancer progression and angiogenesis .

Case Studies

- In Vitro Studies : In laboratory settings, the compound has been tested against various cancer cell lines. Initial results indicate that it can significantly reduce cell viability in certain types of cancer cells, suggesting its potential as an anticancer agent.

- Animal Models : Preliminary animal studies have shown promising results in reducing tumor growth when administered alongside conventional chemotherapy agents.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Benzothiazole derivatives | Contains sulfur heterocycles | Antimicrobial | Different heterocycle |

| Benzimidazole derivatives | Similar nitrogen-containing rings | Anticancer | Different nitrogen positioning |

| Thiophene-based drugs | Contains thiophene rings | Various activities | Unique dioxido functionality |

This table illustrates how this compound fits within a broader context of compounds being explored for their therapeutic potentials.

相似化合物的比较

Structural Comparisons

The table below highlights structural distinctions between the target compound and analogous derivatives:

Key Observations :

- The sulfolene ring (1,1-dioxido-2,3-dihydrothiophen-3-yl) in the target compound enhances polarity and metabolic stability compared to non-oxidized thiophene derivatives (e.g., dihydrothienylidene in ).

- Fluorination at the 4-position of the phenyl ring is conserved in several analogs (e.g., ), suggesting its role in optimizing lipophilicity and bioavailability.

Yield and Purity Considerations :

- Triazole derivatives (e.g., ) report yields of 28–60%, with purity confirmed via NMR and elemental analysis.

- The target compound’s piperidinylsulfonyl group may require stringent purification (e.g., column chromatography) due to steric hindrance during coupling.

Key Trends :

- Fluorinated aryl groups (e.g., 4-fluorophenyl) correlate with improved membrane permeability and target selectivity .

- Sulfonamides broadly enhance solubility and enable interactions with enzymes dependent on sulfhydryl or amine groups .

- Piperidine rings may confer blood-brain barrier penetration, suggesting CNS-targeted applications for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。